Loganicacid

Description

Significance of Loganic Acid as a Plant-Derived Iridoid Glycoside in Research

Loganic acid, an iridoid glycoside found in various plants, has garnered significant attention within the scientific community due to its diverse and potent biological activities. caymanchem.comabmole.com It is recognized as a key bioactive component in several medicinal plants and fruits, including the cornelian cherry (Cornus mas), species of the Gentiana genus, and Strychnos plants. mdpi.commdpi.comnih.govbiosynth.com The research interest in loganic acid stems from its potential therapeutic applications, which are being explored across multiple disciplines.

The compound is a subject of intense investigation for its pharmacological properties, which include anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. mdpi.comchemfaces.comnih.gov Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway, and to activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. medchemexpress.com Its capacity to scavenge free radicals and protect cells from heavy metal-induced toxicity further underscores its significance as an antioxidant agent. medchemexpress.comtaylorandfrancis.com This multifaceted activity makes loganic acid a valuable molecule for research into new therapeutic strategies for a range of human diseases.

Classification and Structural Context within Iridoid Metabolites

Loganic acid is classified as a monoterpenoid, specifically an iridoid glycoside. nih.govtandfonline.com Iridoids are characterized by a cyclopentane[c]pyran skeleton, which is derived from the precursor iridodial. nih.govtandfonline.com Due to the inherent instability of the hemiacetal group at the C-1 position, iridoids typically exist as glycosides, most commonly bound to a glucose molecule. nih.gov

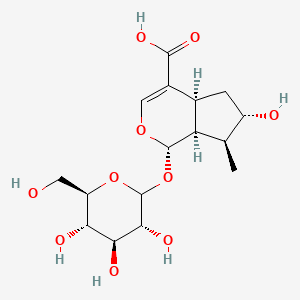

Structurally, loganic acid is a cyclopentapyran derivative. Its formal chemical name is (1S,4aS,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methyl-cyclopenta[c]pyran-4-carboxylic acid. caymanchem.com The molecule possesses a carboxylic acid group, which distinguishes it from its methylated derivative, loganin (B1675030). wikipedia.orgnih.gov

Loganic acid holds a central position in the biosynthesis of other important iridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). wikipedia.orgresearchgate.net It is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH). wikipedia.orgacs.org Subsequently, loganic acid serves as a substrate for the enzyme loganate (B1238094) O-methyltransferase (LAMT), which catalyzes its conversion to loganin. wikipedia.orgnih.govresearchgate.net Loganin is then a precursor for secologanin (B1681713), a critical intermediate in the formation of complex MIAs like vinblastine (B1199706) and vincristine. nih.govresearchgate.net

Table 1: Chemical Properties of Loganic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₂₄O₁₀ | caymanchem.comnih.govwikipedia.org |

| Molar Mass | 376.36 g/mol | caymanchem.comnih.gov |

| CAS Number | 22255-40-9 | caymanchem.comnih.govmedchemexpress.com |

| IUPAC Name | (1S,4aS,6S,7R,7aS)-1-(β-D-Glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | wikipedia.org |

| Synonyms | Loganate, Loganin Acid | caymanchem.com |

| Classification | Iridoid Glycoside, Monoterpenoid | nih.govtandfonline.com |

Historical Perspectives on Loganic Acid Discovery and Initial Characterization

Loganic acid has been identified as a natural constituent in a variety of plant families, notably Loganiaceae, Gentianaceae, Loasaceae, and Cornaceae. mdpi.combiosynth.comnatuurtijdschriften.nl Its discovery is linked to the broader investigation of iridoids in plants. Early chromatographic studies of plant extracts led to the isolation and characterization of these compounds. For instance, paper chromatography was used to detect the presence of loganic acid in the leaves and seeds of several species within the Loasaceae family, including Blumenbachia hieronymi, Cajophora lateritia, and Loasa vulcanica. natuurtijdschriften.nl

The structural elucidation of loganic acid was achieved through spectroscopic methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining its molecular structure. taylorandfrancis.com The structure, once determined, was confirmed by comparing the proton and ¹³C NMR spectra with previously reported data from loganic acid isolated from sources like the cornelian cherry (Cornus mas). taylorandfrancis.com Its isolation from the seeds of Strychnos potatorum and fruits of Cornus mas has been well-documented, establishing these as significant natural sources of the compound. mdpi.comtaylorandfrancis.com

Overview of Current Academic Research Domains Pertaining to Loganic Acid

Current academic research on loganic acid is vibrant and expansive, focusing primarily on its potential as a therapeutic agent for various chronic diseases. The main areas of investigation include its effects on metabolic disorders, inflammatory conditions, and bone diseases.

Metabolic Diseases: A significant body of research explores the role of loganic acid in managing conditions like diabetes and atherosclerosis. caymanchem.commdpi.com Studies have shown that loganic acid can help restore the antioxidant balance in diabetic subjects and may protect against the formation of advanced glycation end products. mdpi.com In the context of atherosclerosis, research indicates that it can decrease the plasma atherogenic index and levels of inflammatory cytokines like IL-6 and TNF-α. caymanchem.comchemfaces.com

Inflammatory Conditions: The anti-inflammatory properties of loganic acid are a major focus. chemfaces.com Research has demonstrated its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. medchemexpress.com It is being investigated for its potential in ameliorating conditions such as ulcerative colitis and rheumatoid arthritis. mdpi.commedchemexpress.com

Bone Health: The osteoprotective effects of loganic acid are an emerging area of interest. mdpi.com Studies have shown that loganic acid, isolated from Gentiana lutea L., can promote the differentiation of osteoblasts (bone-forming cells) while inhibiting the differentiation of osteoclasts (bone-resorbing cells). mdpi.com In vivo experiments have suggested its potential to prevent bone loss in models of osteoporosis. mdpi.com

Neuroprotection: Loganic acid's neuroprotective effects are also under investigation. mdpi.comnih.gov Research has explored its ability to inhibit microglial activation and the NLRP3 inflammasome, which are implicated in the neuroinflammation associated with neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net

Table 2: Summary of Researched Biological Activities of Loganic Acid

| Research Domain | Investigated Effect | Key Findings | References |

|---|---|---|---|

| Metabolic Disease | Anti-diabetic | Restores antioxidant balance in leukocytes of diabetic rats. mdpi.com | mdpi.com |

| Anti-atherosclerotic | Decreases plasma atherogenic index and inflammatory markers (IL-6, TNF-α). caymanchem.comchemfaces.com | caymanchem.comchemfaces.com | |

| Anti-adipogenic | Inhibits the differentiation of preadipocytes. caymanchem.commdpi.com | caymanchem.commdpi.com | |

| Inflammation | Anti-inflammatory | Inhibits NF-κB signaling pathway and reduces pro-inflammatory cytokines. chemfaces.commedchemexpress.com | chemfaces.commedchemexpress.com |

| Oxidative Stress | Antioxidant | Scavenges free radicals and protects against heavy metal-induced cytotoxicity. medchemexpress.comtaylorandfrancis.com | medchemexpress.comtaylorandfrancis.com |

| Bone Health | Osteoprotective | Promotes osteoblast differentiation and inhibits osteoclast differentiation; prevents bone loss in osteoporosis models. mdpi.com | mdpi.com |

| Neuroprotection | Neuroprotective | Inhibits microglial activation and the NLRP3 inflammasome. nih.govresearchgate.net | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C16H24O10 |

|---|---|

Molecular Weight |

376.36 g/mol |

IUPAC Name |

(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16?/m1/s1 |

InChI Key |

JNNGEAWILNVFFD-MPDOOZMSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Loganic Acid

Upstream Monoterpenoid Precursor Synthesis

The biosynthesis of loganic acid, like all monoterpenoids, begins with the universal five-carbon building blocks derived from primary metabolism. These precursors are assembled into a ten-carbon linear intermediate, which is then sequentially modified by a series of enzymes.

Geranyl Pyrophosphate (GPP) Formation and Conversion to Geraniol (B1671447)

The journey to loganic acid starts with the formation of geranyl pyrophosphate (GPP), a key C10 intermediate in the isoprenoid biosynthesis pathway. wikipedia.org GPP is synthesized through the head-to-tail condensation of two five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmdpi.comimperfectpharmacy.in This reaction is catalyzed by GPP synthase (GPPS). mdpi.comfrontiersin.org

Once formed, GPP serves as the direct substrate for the production of geraniol. mdpi.comnih.gov This conversion involves the removal of the pyrophosphate group from GPP. frontiersin.org

Role of Geraniol Synthase (GES) in the Initial Committed Step

The conversion of GPP to geraniol is a critical step and is catalyzed by the enzyme geraniol synthase (GES). nih.govuns.ac.rs This reaction is considered a key gatekeeping step in iridoid biosynthesis, as it diverts the metabolic flux of GPP away from the formation of other monoterpenes and towards the iridoid pathway. frontiersin.org GES is a terpene synthase (TPS) that specifically catalyzes the hydrolysis of GPP to produce the acyclic monoterpene alcohol, geraniol. mdpi.compnas.org

Hydroxylation of Geraniol by Geraniol 8-Hydroxylase (G8H)

Following its formation, geraniol undergoes a crucial hydroxylation reaction. This step is catalyzed by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase. nih.govwikipedia.orgresearchgate.net G8H introduces a hydroxyl group at the C-8 position of geraniol, yielding 8-hydroxygeraniol. nih.govresearchgate.net This hydroxylation is a committed step in the biosynthesis of iridoids. researchgate.net The product, 8-hydroxygeraniol, is then further oxidized by an oxidoreductase to produce 8-oxogeranial, the substrate for the subsequent cyclization reaction. uns.ac.rsnih.gov

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Geranyl Pyrophosphate Synthase (GPPS) | IPP + DMAPP | Geranyl Pyrophosphate (GPP) | Condensation |

| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | Hydrolysis |

| Geraniol 8-Hydroxylase (G8H) | Geraniol | 8-Hydroxygeraniol | Hydroxylation |

Iridoid Core Biosynthesis

With the formation of the linear, oxygenated monoterpene 8-oxogeranial, the pathway proceeds to the defining steps of iridoid biosynthesis: the formation of the characteristic bicyclic ring system.

Cyclization of 8-Oxogeranial by Iridoid Synthase (IS)

The formation of the iridoid's cyclopentane[c]pyran skeleton is a remarkable enzymatic feat catalyzed by iridoid synthase (ISY or IS). uns.ac.rsnih.gov This enzyme performs a reductive cyclization of 8-oxogeranial. nih.gov The reaction is mechanistically distinct from canonical terpene cyclases, which typically involve cationic intermediates. nih.gov Instead, iridoid synthase couples an initial NAD(P)H-dependent 1,4-reduction of 8-oxogeranial to generate a reactive enol intermediate. nih.govnih.gov This intermediate then undergoes a cyclization, likely via a Michael-type addition, to form the iridoid scaffold. nih.govnih.gov The products of this reaction are nepetalactol and its open-chain tautomer, iridodial. nih.govresearchgate.net

Oxidation by Iridoid Oxidase (IO) to Form 7-Deoxyloganetic Acid

The final step in this biosynthetic sequence is the oxidation of the newly formed iridoid core. The product from the iridoid synthase reaction, nepetalactol/iridodial, undergoes oxidation by the enzyme iridoid oxidase (IO). researchgate.net Iridoid oxidase is a cytochrome P450 enzyme that catalyzes the conversion of the iridoid intermediate into 7-deoxyloganetic acid. researchgate.netnih.gov This enzyme, also known as 7-deoxyloganetic acid synthase (7DLS), can perform a three-step oxidation to yield the final product. researchgate.net 7-deoxyloganetic acid is then further processed through subsequent glycosylation and hydroxylation steps to ultimately form loganic acid. researchgate.netwikipedia.org

| Enzyme | Substrate | Product(s) | Reaction Type |

|---|---|---|---|

| Iridoid Synthase (IS) | 8-Oxogeranial | Nepetalactol / Iridodial | Reductive Cyclization |

| Iridoid Oxidase (IO) | Nepetalactol / Iridodial | 7-Deoxyloganetic Acid | Oxidation |

Glucosylation by 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)

The biosynthesis of loganic acid involves a key glucosylation step where a glucose moiety is attached to 7-deoxyloganetic acid. This reaction is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT), which converts 7-deoxyloganetic acid into 7-deoxyloganic acid.

In the medicinal plant Catharanthus roseus (Madagascar periwinkle), a specific UDP-sugar glycosyltransferase, identified as UGT8, has been shown to perform this function with high efficiency and substrate specificity. nih.gov While other related glucosyltransferases exist, biochemical analyses have demonstrated that UGT8 is particularly well-suited for this role in the biosynthesis of iridoids. The confirmation of UGT8's essential role comes from gene-silencing experiments, where a reduction in the expression of the UGT8 gene led to a significant decrease in the accumulation of downstream products like secologanin (B1681713). nih.gov

Kinetic studies performed on enzymes from other plant species, such as Lonicera japonica (Japanese honeysuckle), have also identified a glucosyltransferase with a high affinity for 7-deoxyloganetic acid, suggesting a conserved pathway for this crucial biosynthetic step.

| Enzyme | Substrate | Product | Plant Species |

| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | 7-Deoxyloganetic Acid | 7-Deoxyloganic Acid | Catharanthus roseus |

| Glucosyltransferase | 7-Deoxyloganetic Acid | 7-Deoxyloganic Acid | Lonicera japonica |

Terminal Steps Leading to Loganic Acid

Following the glucosylation of 7-deoxyloganetic acid, the resulting 7-deoxyloganic acid undergoes further enzymatic modification to yield loganic acid. This terminal step is a critical hydroxylation reaction.

Hydroxylation of 7-Deoxyloganic Acid by 7-Deoxyloganic Acid Hydroxylase (7-DLH)

The conversion of 7-deoxyloganic acid to loganic acid is accomplished through hydroxylation at the C-7 position. This reaction is catalyzed by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH), which is a member of the cytochrome P450 family of enzymes, specifically identified as CYP72A224 in Catharanthus roseus. nih.govuniversiteitleiden.nl This enzyme facilitates the introduction of a hydroxyl group, a key structural feature of loganic acid. In some plant species, such as Camptotheca acuminata, a monofunctional 7-DLH has been identified that is solely capable of this hydroxylation. nih.govillinois.edu

Cellular Localization of Biosynthetic Steps within Plant Tissues

The biosynthesis of loganic acid and its precursors is spatially segregated within different cell types in plant tissues, particularly in the leaves of Catharanthus roseus. The enzymes responsible for the earlier steps of the pathway, including 7-deoxyloganetic acid glucosyltransferase (7-DLGT) and 7-deoxyloganic acid hydroxylase (7-DLH), are primarily located in the internal phloem-associated parenchyma (IPAP) cells. universiteitleiden.nlmdpi.com

In contrast, the enzymes that catalyze the subsequent transformations of loganic acid are found in the leaf epidermis. mdpi.com This distinct cellular localization implies that loganic acid, once synthesized in the IPAP cells, is transported to the epidermis for further metabolic processing.

| Biosynthetic Step | Enzyme | Cellular Location |

| Glucosylation | 7-DLGT | Internal Phloem-Associated Parenchyma (IPAP) |

| Hydroxylation | 7-DLH | Internal Phloem-Associated Parenchyma (IPAP) |

| Methylation | LAMT | Epidermis |

| Secoiridoid Formation | SLAS/SLS | Epidermis |

Downstream Metabolic Transformations of Loganic Acid

Once formed, loganic acid serves as a crucial branch-point intermediate, being directed towards different metabolic pathways to produce a variety of bioactive compounds.

Methylation to Loganin (B1675030) by Loganic Acid Methyltransferase (LAMT)

A primary metabolic fate of loganic acid is its methylation to form loganin. This reaction is catalyzed by S-adenosyl-L-methionine: loganic acid methyltransferase (LAMT). nih.govnih.gov The enzyme transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the carboxyl group of loganic acid. nih.gov As previously noted, this methylation step occurs in the cytosol of the epidermal cells of the leaf. mdpi.com

Integration into Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis Pathways (e.g., Vinblastine (B1199706), Camptothecin)

Loganic acid is a critical intermediate in the biosynthesis of a vast array of complex plant secondary metabolites, most notably the monoterpenoid indole alkaloids (MIAs). It serves as a key precursor to secologanin, the monoterpenoid half of the universal MIA precursor, strictosidine (B192452). The conversion of loganic acid into downstream products is a pivotal point that channels metabolism toward the synthesis of medicinally important alkaloids like the anticancer agents vinblastine and camptothecin (B557342).

The journey of loganic acid into the MIA pathway begins with its formation from 7-deoxyloganic acid, a reaction catalyzed by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH). wikipedia.orgnih.gov Once formed, loganic acid undergoes a crucial methylation step. The enzyme loganic acid O-methyltransferase (LAMT) utilizes S-adenosylmethionine (SAM) as a methyl donor to convert loganic acid into loganin. nih.gov

This methylation is a committed step towards the formation of secoiridoids. Loganin is then acted upon by secologanin synthase (SLS), a cytochrome P450 enzyme, which catalyzes a complex ring-opening reaction to form secologanin. nih.govnih.gov Secologanin then condenses with tryptamine (B22526) (derived from the shikimate pathway) in a reaction catalyzed by strictosidine synthase (STR) to yield strictosidine, the central precursor for over 150 different MIAs. researchgate.netnih.gov

From strictosidine, the pathways diverge to produce the vast chemical diversity of MIAs, including the well-known compounds vinblastine and camptothecin.

Vinblastine Biosynthesis

In Catharanthus roseus, the producer of vinblastine, the biosynthesis follows the canonical pathway described above. Loganic acid is converted to loganin, then to secologanin, which ultimately forms strictosidine. nih.govresearchgate.net Strictosidine is then deglycosylated and undergoes a series of complex enzymatic transformations to generate the monomeric alkaloids catharanthine (B190766) and vindoline. nih.govresearchgate.net The final step in the formation of vinblastine is the enzymatic coupling of these two monomers. nih.gov The conversion of loganic acid is therefore an essential upstream event that provides the necessary terpenoid building block for the entire vinblastine biosynthetic pathway. nih.govresearchgate.net

The table below details the enzymatic steps leading from loganic acid to the core MIA precursor in the vinblastine pathway.

| Precursor | Enzyme | Product | Organism Example |

| Loganic acid | Loganic acid O-methyltransferase (LAMT) | Loganin | Catharanthus roseus |

| Loganin | Secologanin synthase (SLS) | Secologanin | Catharanthus roseus |

| Secologanin | Strictosidine synthase (STR) | Strictosidine | Catharanthus roseus |

Camptothecin Biosynthesis

The biosynthesis of camptothecin, another potent anticancer MIA, also relies on loganic acid as a key intermediate. In camptothecin-producing plants like Camptotheca acuminata and Ophiorrhiza pumila, the early stages of the pathway mirror that of vinblastine biosynthesis. acs.orgjipb.net Loganic acid is methylated by Loganic Acid O-methyltransferase (LAMT) to form loganin, which is subsequently converted to secologanin. jipb.netresearchgate.net

Research in O. pumila has identified two LAMT enzymes, with OpLAMT1 being catalytically active in converting loganic acid to loganin, a crucial step for camptothecin accumulation. jipb.net Similarly, studies in C. acuminata have shown that it synthesizes loganic acid and secologanic acid as intermediates. acs.org The pathway then proceeds from secologanin and tryptamine to strictosidine (or strictosidinic acid in C. acuminata), which serves as the foundational molecule for the subsequent, unique cyclization reactions that form the distinctive pentacyclic structure of camptothecin. acs.orgresearchgate.net

The table below outlines the integration of loganic acid into the camptothecin pathway.

| Precursor | Enzyme | Product | Organism Example |

| Loganic acid | Loganic acid O-methyltransferase (OpLAMT1) | Loganin | Ophiorrhiza pumila |

| Loganin | Secologanin synthase (SLS) | Secologanin | Ophiorrhiza pumila, Camptotheca acuminata |

| Secologanin | Strictosidine synthase (STR) | Strictosidine / Strictosidinic acid | Ophiorrhiza pumila, Camptotheca acuminata |

Enzymology and Mechanistic Studies of Loganic Acid Metabolism

Characterization of Loganic Acid Methyltransferase (LAMT)

Loganic acid O-methyltransferase (LAMT), also known as S-adenosyl-L-methionine:loganate (B1238094) 11-O-methyltransferase, is a key enzyme in the biosynthesis of terpenoid indole (B1671886) and ipecac alkaloids. wikipedia.org It belongs to the transferase family and specifically to the group of methyltransferases that transfer a one-carbon group. wikipedia.org LAMT catalyzes the methylation of loganic acid to produce loganin (B1675030), a direct precursor for a wide array of biologically active compounds. mdpi.comnih.govuniprot.org This enzyme is a component of the seco-iridoid and derivative monoterpenoid indole alkaloid biosynthesis pathway. uniprot.org

Kinetic analyses of LAMT from Catharanthus roseus have provided valuable insights into its function. The enzyme exhibits a high degree of substrate specificity. It efficiently catalyzes the methylation of (6S,7R)-loganic acid to form loganin. uniprot.orguniprot.org However, it shows weak activity with secologanic acid and is inactive towards deoxyloganic, dehydrologanic, epiloganic, and loganetic acid. uniprot.org This strict stereospecificity highlights the precise molecular recognition required for catalysis. uniprot.org

Kinetic parameters for LAMT have been determined, revealing a Michaelis-Menten constant (KM) for loganic acid of 315 µM and for the cofactor S-adenosyl-L-methionine (SAM) of 742 µM at an optimal pH of 7.5 and a temperature of 30°C. uniprot.org The catalytic rate constant (kcat) under these conditions is 0.31 sec-1. uniprot.org Interestingly, another study reported a significantly higher KM value for loganic acid, around 12.5–14.8 mM, which is over 1,000-fold higher than other characterized carboxyl methyltransferases like jasmonic acid methyltransferase and salicylic (B10762653) acid methyltransferase. oup.com This discrepancy might suggest that under certain cellular conditions, the concentration of loganic acid could be a limiting factor for the biosynthesis of downstream alkaloids. oup.com

Table 1: Kinetic Parameters of Loganic Acid Methyltransferase (LAMT)

| Substrate | KM (µM) | kcat (sec-1) | Optimal pH | Temperature (°C) | Source |

|---|---|---|---|---|---|

| Loganic Acid | 315 | 0.31 | 7.5 | 30 | uniprot.org |

| S-adenosyl-L-methionine (SAM) | 742 | N/A | 7.5 | 30 | uniprot.org |

| Loganic Acid | 12,500 - 14,800 | N/A | N/A | N/A | oup.com |

The methylation reaction catalyzed by LAMT is a one-step process involving the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the carboxyl group of loganic acid. mdpi.comnih.gov SAM is a common coenzyme for methyltransferases and contains a reactive methyl group attached to a positively charged sulfur atom, making it an excellent methyl donor. nih.gov The reaction proceeds via an SN2 mechanism, where a nucleophilic atom of the substrate attacks the electrophilic methyl group of SAM. pnas.org In the case of LAMT, one of the oxygen atoms of the loganic acid's carboxyl group acts as the nucleophile. mdpi.comnih.gov This transfer results in the formation of loganin (a methyl ester of loganic acid) and S-adenosyl-L-homocysteine (SAH). mdpi.comnih.gov The reaction is dependent on a divalent metal cation, typically Mg2+, which is believed to play a role in optimizing the conformation of the active site and SAM for efficient methyl transfer. uniprot.orgacs.orgplos.org

Structural and computational studies have identified several key amino acid residues within the active site of LAMT that are crucial for substrate binding and catalysis. mdpi.comresearchgate.net Among these, Glutamine 38 (Q38) has been shown to play a significant role in the binding and proper orientation of the loganic acid's carboxyl group. mdpi.comnih.govresearchgate.net Molecular dynamics simulations have revealed two potential interaction patterns for the substrate, both involving Q38. mdpi.comresearchgate.net In one conformation, Q38 forms a hydrogen bond with the oxygen atom of the iridoid ring of loganic acid, while in another, it hydrogen-bonds with the carboxyl group of the substrate. researchgate.net This flexibility in binding may be important for positioning the carboxyl group for the nucleophilic attack on SAM's methyl group. Other residues, such as H162 and W163, have also been implicated in the catalytic process. researchgate.net

To gain a deeper understanding of the catalytic mechanism at an atomic level, computational methods such as molecular dynamics (MD) simulations and quantum chemical (QM) calculations have been employed. mdpi.comnih.gov MD simulations have been instrumental in reconstructing the native structure of the enzyme-substrate complex and identifying key hydrogen bonding interactions between loganic acid and the enzyme. mdpi.comnih.gov These simulations have provided insights into the dynamic nature of the active site. mdpi.com

Building on the structures obtained from MD simulations, QM calculations, often using a cluster approach with density functional theory (DFT), have been used to explore the energetics of the reaction and characterize the transition state. mdpi.comnih.govresearchgate.net This combined MD and QM approach has successfully reproduced the experimental reaction barrier and has been crucial in elucidating the detailed mechanism of the enzymatic activity of loganic acid methyltransferase. mdpi.comnih.gov These computational studies have helped to characterize the one-step methyl transfer process and have highlighted the importance of specific residues in catalysis. mdpi.comnih.gov

Studies of 7-Deoxyloganic Acid Hydroxylase (7-DLH) and Secologanic Acid Synthase (SLAS) Mechanisms

The biosynthesis of secologanin (B1681713) from loganic acid involves other critical enzymes besides LAMT. 7-Deoxyloganic acid hydroxylase (7-DLH) is a cytochrome P450 enzyme (CYP72A224) that catalyzes the conversion of 7-deoxyloganic acid to loganic acid. uniprot.org This hydroxylation step is essential, as LAMT is inactive on 7-deoxyloganic acid. uniprot.orgoup.com The enzyme is specific for its substrate and is not active on 7-deoxyloganetic acid. uniprot.org

Secologanic acid synthase (SLAS) is another key cytochrome P450 enzyme that catalyzes the ring-opening of loganic acid to form secologanic acid, or in some species, it can also act on loganin to produce secologanin. nih.govresearchgate.netnih.gov In Camptotheca acuminata, two SLAS enzymes have been identified that can convert loganic acid to secologanic acid. researchgate.net Functional studies have shown that some SLAS isoforms can exhibit multi-catalytic activities, acting as both SLAS and secologanin synthase (SLS). nih.gov Molecular modeling and mutational studies have identified key residues in the substrate recognition sequence that determine the selectivity for either loganic acid or loganin. nih.gov For instance, mutations at positions His131 and His132 in C. acuminata SLAS can switch the enzyme's selectivity. nih.gov

Regulation of Enzyme Activity (e.g., Repression by Loganin and S-adenosyl-L-homocysteine on LAMT).uniprot.org

The activity of LAMT is subject to regulation by its products, a common feedback inhibition mechanism in metabolic pathways. Loganin, the product of the LAMT-catalyzed reaction, acts as a strong inhibitor of the enzyme. uniprot.org The inhibition constant (Ki) for loganin is 215 ± 30 µM, indicating a significantly higher affinity of the enzyme for the product compared to the substrate, loganic acid. oup.com S-adenosyl-L-homocysteine (SAH), the other product of the reaction, also inhibits LAMT, but to a lesser extent, with a Ki of 400 ± 47 µM. uniprot.orgoup.com This product inhibition likely plays a crucial role in regulating the flux through the MIA pathway, preventing the excessive accumulation of loganin.

Genetic and Transcriptional Regulation of Loganic Acid Biosynthesis

Identification of Transcription Factors Regulating the Iridoid Pathway

The regulation of the iridoid pathway, which leads to the synthesis of loganic acid, involves several families of transcription factors. These proteins act as master switches, coordinating the expression of multiple enzyme-encoding genes required for the multi-step conversion of the primary metabolite geranyl diphosphate (B83284) (GPP) into complex iridoids. universiteitleiden.nloup.com Key among these are the bHLH, AP2/ERF, WRKY, and NAC families, each contributing to the intricate regulatory network.

In the medicinal plant Catharanthus roseus, a trio of basic helix-loop-helix (bHLH) transcription factors, designated as bHLH Iridoid Synthesis 1 (BIS1), BIS2, and BIS3, have been identified as crucial activators of the iridoid biosynthesis pathway. mdpi.comnih.govresearchgate.net These TFs belong to subgroup-IVa of the bHLH family and are distinct from the jasmonate-responsive MYC2-type TFs. mdpi.com BIS1 and BIS2 are tightly co-expressed with genes of the iridoid pathway and have been shown to activate the expression of all genes encoding the enzymes that mediate the conversion of GPP to loganic acid. universiteitleiden.nl

Further genomic analysis revealed that BIS1, BIS2, and the subsequently identified BIS3 are located together in a gene cluster. nih.govresearchgate.net Like its counterparts, BIS3 is induced by MeJA and is highly expressed in roots. nih.gov Research has demonstrated that BIS3 can activate the promoters of numerous iridoid branch genes, including geraniol (B1671447) synthase (GES), geraniol 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8HGO), iridoid synthase (IS), 7-deoxyloganetic acid glucosyl transferase (7-DLGT), and 7-deoxyloganic acid hydroxylase (7DLH). nih.govresearchgate.net Overexpression of BIS3 in C. roseus flower petals led to a significant upregulation of these genes and a corresponding increase in loganic acid accumulation. nih.govresearchgate.net Moreover, BIS3 acts synergistically with BIS1 and BIS2 to enhance the activation of target promoters, highlighting a cooperative mechanism within this bHLH cluster to regulate iridoid production. nih.govresearchgate.net

Table 1: bHLH Transcription Factors and Their Regulated Genes in Catharanthus roseus

| Transcription Factor | Target Gene Promoter Activated | Function |

|---|---|---|

| BIS1/BIS2 | All genes for conversion of GPP to loganic acid | Activation |

| BIS3 | GES, G10H, 8HGO, IS, 7-DLGT, 7DLH | Activation |

The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) superfamily of transcription factors, particularly the OCTADECANOID-DERIVATIVE RESPONSIVE CATHARANTHUS AP2-DOMAIN (ORCA) members, are key regulators in the broader MIA pathway. universiteitleiden.nlnih.gov In C. roseus, the ORCA TFs are well-known for activating genes in the indole (B1671886) branch and later steps of the pathway that utilize the iridoid precursor secologanin (B1681713), which is derived from loganic acid. oup.comnih.gov The ORCA proteins, including ORCA2, ORCA3, ORCA4, and ORCA5, are themselves organized in a genomic cluster and are responsive to jasmonate signaling. universiteitleiden.nlgoogle.com

While the BIS factors are the primary activators of the early iridoid pathway leading to loganic acid, ORCA TFs regulate the conversion of loganic acid and the subsequent condensation with tryptamine (B22526). oup.comoup.com For instance, ORCA3, ORCA4, and ORCA5 have been shown to significantly activate the promoter of loganic acid O-methyltransferase (LAMT), the enzyme that converts loganic acid to loganin (B1675030). oup.com ORCA5 also activates the secologanin synthase (SLS) promoter. oup.com This demonstrates a division of labor, where BIS TFs control the supply of loganic acid, and ORCA TFs regulate its downstream utilization. nih.govgoogle.com

WRKY transcription factors are a large family of regulatory proteins involved in various plant processes, including responses to biotic/abiotic stress and the biosynthesis of secondary metabolites. bohrium.comresearchgate.netnih.gov In Gentiana macrophylla, a medicinal plant rich in iridoids and secoiridoids, a genome-wide analysis identified 42 GmWRKY genes. bohrium.comresearchgate.netnih.gov

Through correlation analysis combining gene expression data with metabolite measurements, researchers have pinpointed specific WRKY TFs involved in the secoiridoid pathway. bohrium.comnih.govnih.gov This systems biology approach revealed that while a set of 8 GmWRKYs appeared to regulate the synthesis of gentiopicroside (B1671439), a distinct group of 4 TFs—GmWRKY7, GmWRKY14, GmWRKY26, and GmWRKY41 —were found to specifically regulate the synthesis of loganic acid. bohrium.comresearchgate.netnih.govnih.gov The expression of these genes was also responsive to treatment with methyl jasmonate (MeJA), further linking them to the hormonal regulation of iridoid production. bohrium.comresearchgate.net

Table 2: WRKY Transcription Factors Implicated in Loganic Acid Regulation in Gentiana macrophylla

| Transcription Factor | Regulated Metabolite |

|---|---|

| GmWRKY7 | Loganic acid |

| GmWRKY14 | Loganic acid |

| GmWRKY26 | Loganic acid |

| GmWRKY41 | Loganic acid |

The NAC (NAM, ATAF, and CUC) family of transcription factors is another large group of plant-specific regulators. researchgate.net In Ophiorrhiza pumila, a model plant for studying the biosynthesis of the anticancer alkaloid camptothecin (B557342), the NAC transcription factor OpNAC1 has been identified as a key regulator in the pathway. researchgate.netjipb.netnih.gov Camptothecin biosynthesis requires the iridoid loganin, which is produced from loganic acid by the enzyme loganic acid O-methyltransferase (LAMT). jipb.netnih.gov

Through a co-expression network analysis combined with functional studies, OpNAC1 was identified as a candidate regulator. jipb.netnih.gov Subsequent biochemical assays and analysis of transgenic hairy roots demonstrated that OpNAC1 functions as a transcriptional suppressor. jipb.netnih.gov Specifically, OpNAC1 represses the expression of the OpLAMT1 gene. jipb.netnih.govsciopen.com Knock-out of OpLAMT1 resulted in the elimination of both loganin and camptothecin, confirming its essential role. jipb.net The discovery of OpNAC1 reveals a mechanism of negative regulation, adding another layer of complexity to the control of iridoid metabolism.

Transcriptional Activation and Suppression Mechanisms

The regulation of loganic acid biosynthesis involves a dynamic interplay of transcriptional activation and suppression, allowing the plant to fine-tune metabolic output.

Activation is predominantly driven by transcription factors that bind to specific cis-regulatory elements in the promoters of target genes. The bHLH factors BIS1, BIS2, and BIS3 activate nearly the entire suite of genes for the iridoid pathway in C. roseus. universiteitleiden.nloup.com This activation is often mediated through binding to G-box motifs (CACGTG) present in the promoters of target genes, such as G10H. nih.govresearchgate.net The synergistic action of the clustered BIS factors suggests a mechanism for robust and coordinated pathway induction. nih.gov Similarly, AP2/ERF TFs of the ORCA family activate downstream genes like LAMT and SLS by binding to jasmonate-responsive elements (JREs) or GC-rich motifs in their promoters. nih.govoup.comnih.gov This entire system is often initiated by a larger signaling cascade, where master regulators like CrMYC2 act upstream of the BIS and ORCA TFs in response to jasmonate signals. universiteitleiden.nlgoogle.com

Suppression is equally critical for metabolic control. The NAC transcription factor OpNAC1 in O. pumila exemplifies this, acting as a direct repressor of OpLAMT1 expression to control the flow from loganic acid to loganin. jipb.netnih.gov In C. roseus, other repressors have been identified, such as the zinc finger proteins (ZCT1, ZCT2, ZCT3) and G-box binding factors (GBF1, GBF2), which can downregulate key pathway genes. oup.com These repressors can prevent the over-accumulation of potentially toxic intermediates and allow for the reallocation of resources. The balance between the activity of transcriptional activators and suppressors ultimately dictates the rate of loganic acid synthesis and its conversion into a diverse array of downstream products.

Co-expression Networks and Gene Cluster Analysis

Modern genomic and transcriptomic approaches have been pivotal in deciphering the regulatory networks controlling loganic acid biosynthesis. Gene co-expression network analysis is a powerful systems biology tool that identifies genes with similar expression patterns across different tissues, developmental stages, or experimental conditions. researchgate.netmpg.denih.gov The underlying principle is "guilt-by-association": genes that are co-expressed are likely to be functionally related. This method was instrumental in identifying the GmWRKY factors regulating loganic acid in G. macrophylla and the repressive OpNAC1 in O. pumila. bohrium.comjipb.netnih.gov By correlating the expression levels of candidate transcription factor genes with the expression of known biosynthetic genes and the accumulation of specific metabolites, researchers can build robust hypotheses about regulatory function. nih.govresearchgate.net

Gene cluster analysis has revealed a remarkable feature of specialized metabolism in plants: the physical grouping of pathway genes on a chromosome. This is evident in the loganic acid pathway of C. roseus, where both the BIS activator genes (BIS1, BIS2, BIS3) and the ORCA activator genes (ORCA3, ORCA4, ORCA5) are located in genomic clusters. nih.govnih.govgoogle.com Such clustering is thought to be evolutionarily advantageous, as it can facilitate the co-inheritance and co-regulation of functionally related genes, ensuring that all necessary components of a pathway are expressed in a coordinated manner. researchgate.net The discovery of these regulatory gene clusters, alongside biosynthetic gene clusters for the metabolic pathways themselves, provides deep insights into the genomic architecture and evolution of complex traits like iridoid production.

Table 3: Summary of Key Transcription Factors in Loganic Acid and Iridoid Biosynthesis

| Transcription Factor | Family | Plant Species | Function | Target |

|---|---|---|---|---|

| BIS1/2/3 | bHLH | Catharanthus roseus | Activation | Early iridoid pathway genes (e.g., GES, G10H, IS) |

| ORCA3/4/5 | AP2/ERF | Catharanthus roseus | Activation | Late iridoid/MIA pathway genes (e.g., LAMT, SLS) |

| GmWRKY7/14/26/41 | WRKY | Gentiana macrophylla | Activation (putative) | Loganic acid biosynthesis |

| OpNAC1 | NAC | Ophiorrhiza pumila | Suppression | OpLAMT1 |

Impact of Gene Knock-out and Overexpression on Loganic Acid Accumulation

Genetic manipulation of biosynthetic and regulatory genes has provided significant insights into the loganic acid pathway. Techniques such as gene knockout (inactivation) and overexpression (increased expression) have been instrumental in confirming gene function and identifying bottlenecks in the production of loganic acid and related compounds. wikipedia.orgnumberanalytics.com

In Ophiorrhiza pumila, a plant that produces the anticancer compound camptothecin, loganic acid is a key precursor. The enzyme Loganic Acid O-methyltransferase (LAMT) is responsible for converting loganic acid into loganin. jipb.netuniprot.org Studies identified two potential genes for this enzyme, OpLAMT1 and OpLAMT2. Through enzymatic assays, it was confirmed that only OpLAMT1 could effectively catalyze this conversion. To solidify this finding, researchers performed a gene knock-out of OpLAMT1 in O. pumila hairy roots. The results were definitive: the knock-out led to the complete disappearance of both loganin and its downstream product, camptothecin, demonstrating the essential role of this gene in the pathway downstream of loganic acid. jipb.netnih.gov This implies a potential accumulation of the substrate, loganic acid, when its conversion is blocked.

Conversely, the overexpression of transcription factors that regulate the loganic acid pathway has been shown to increase the expression of necessary biosynthetic genes. In Catharanthus roseus, the transcription factors BIS1 and BIS2 (from the basic Helix-Loop-Helix family) are key regulators. universiteitleiden.nl They activate the expression of all the genes that encode the enzymes required for the conversion of the early precursor, geranyl diphosphate, into loganic acid. universiteitleiden.nlnih.gov Overexpression of BIS1 and BIS2 has been shown to significantly increase the transcript levels of these iridoid pathway genes, which is expected to lead to a higher accumulation of loganic acid. universiteitleiden.nl Similarly, the overexpression of another type of transcription factor, ORCA5 (an AP2/ERF family protein), in C. roseus hairy roots resulted in significantly increased transcript levels of genes in the iridoid branch of the pathway, including Geraniol 10-hydroxylase (G10H) and Iridoid Synthase (IS). oup.com

| Gene | Organism | Manipulation Type | Observed Effect | Reference |

|---|---|---|---|---|

| OpLAMT1 | Ophiorrhiza pumila | Knock-out | Elimination of loganin and camptothecin accumulation, implying a block in loganic acid conversion. | jipb.netnih.gov |

| BIS1 / BIS2 | Catharanthus roseus | Overexpression | Increased expression of all genes involved in converting geranyl diphosphate to loganic acid. | universiteitleiden.nl |

| ORCA5 | Catharanthus roseus | Overexpression | Significantly increased transcript levels of iridoid pathway genes (e.g., G10H, IS). | oup.com |

Responses to Exogenous Elicitors (e.g., Methyl Jasmonate)

Plants often ramp up the production of specialized metabolites like loganic acid in response to external stress signals, a process that can be mimicked in laboratory and industrial settings using chemical elicitors. Methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, is a well-studied and potent elicitor of the loganic acid pathway. universiteitleiden.nl

In root cultures of Gentiana species, which are known for their rich content of iridoids and secoiridoids derived from loganic acid, MeJA application has been shown to significantly enhance metabolite production. bohrium.comresearchgate.net A study on Gentiana lutea and Gentiana boissieri root cultures demonstrated that applying MeJA at concentrations of 0.5 mM and 1.0 mM increased the accumulation of loganic acid. bohrium.com The optimal timing and concentration varied between the two species, highlighting the specificity of the response. For G. lutea, the best results were seen after 8 days of treatment, while for G. boissieri, a 4-day treatment was most effective. bohrium.com

The increase in loganic acid content is linked to changes in the expression levels of key biosynthetic genes. In Gentiana macrophylla, MeJA treatment was found to up-regulate the expression of genes involved in the upstream isopentenyl pyrophosphate (IPP) pathway, which provides the precursors for loganic acid. researchgate.net Furthermore, studies in G. macrophylla have identified specific WRKY transcription factors (GmWRKY7, 14, 26, and 41) that appear to regulate loganic acid synthesis and are responsive to MeJA treatment. nih.govbohrium.com This indicates that MeJA triggers a transcriptional cascade, activating regulatory proteins that, in turn, switch on the enzymatic machinery for loganic acid production.

| Organism | Treatment | Observed Effect on Loganic Acid | Reference |

|---|---|---|---|

| Gentiana lutea | 0.5 mM and 1.0 mM MeJA for 8 days | Increased accumulation of loganic acid. | bohrium.com |

| Gentiana boissieri | 0.5 mM MeJA for 4 days | Increased accumulation of loganic acid. | bohrium.com |

| Gentiana macrophylla | MeJA application | Upregulated expression of upstream pathway genes and specific WRKY transcription factors, leading to increased production. | researchgate.netnih.govbohrium.com |

Natural Occurrence and Distribution of Loganic Acid

Taxonomic Distribution of Loganic Acid-Producing Plants

Loganic acid has been identified in numerous plant families, indicating a wide but specific distribution among dicotyledonous plants. nih.gov It serves as a precursor to more complex iridoids and alkaloids, making its presence fundamental in the specialized metabolic pathways of these plants. nih.govresearchgate.net

Loganic acid is prominently found in several key plant families, highlighting its importance in their biochemistry.

Cornaceae (Dogwood Family): This family is a well-documented source of loganic acid. It is notably isolated from the fruits of Cornus mas (cornelian cherry) and Cornus officinalis (Japanese cornel). arctomsci.commdpi.commedchemexpress.com In Cornus mas, loganic acid is a predominant iridoid, often found alongside its derivative, cornuside. mdpi.comnih.gov

Gentianaceae (Gentian Family): Numerous species within this family produce loganic acid. It has been reported in various Gentiana species, including Gentiana macrophylla, Gentiana lutea, Gentiana rigescens, and Gentiana rhodantha. medchemexpress.comnih.govdss.go.thfrontiersin.org It is also found in other genera of this family, such as Swertia caroliniensis. dss.go.thknapsackfamily.com Within the Gentianaceae, loganic acid is a key intermediate in the biosynthesis of other bitter compounds like gentiopicroside (B1671439). researchgate.netnih.gov

Apocynaceae (Dogbane Family): In this family, loganic acid is a crucial precursor in the biosynthesis of complex monoterpenoid indole (B1671886) alkaloids (MIAs). nih.gov It is found in species like Catharanthus roseus (Madagascar periwinkle) and has been isolated from Vinca sonerii. knapsackfamily.comresearchgate.net Its conversion to loganin (B1675030) is a key step in the pathway leading to medicinally important compounds. wikipedia.orguniprot.org

Rubiaceae (Coffee Family): Loganic acid is present in members of the Rubiaceae family, which also produces MIAs. nih.gov For instance, it has been identified in Ophiorrhiza pumila, where it is a substrate for the synthesis of the anticancer compound camptothecin (B557342). nih.govjipb.net

Caprifoliaceae (Honeysuckle Family): Several species in this family, particularly in the genus Lonicera (honeysuckle), are known to contain loganic acid. It has been isolated from Lonicera periclymenum and is a dominant iridoid in the edible berries of Lonicera caerulea (blue honeysuckle). nii.ac.jpnih.govwikidata.org

Other Families: The distribution of loganic acid extends to other families as well. It has been identified in the Lamiaceae (mint family), including in Leonotis nepetifolia. vjol.info.vnresearchgate.net It is also found in the Scrophulariaceae (figwort family), where its presence was once considered unexpected, in species like Manulea corymbosa. thieme-connect.comnih.gov Additionally, it has been reported in the Plantaginaceae and Verbenaceae families. mdpi.comcabidigitallibrary.orgnih.govresearchgate.net

Quantitative Analysis of Loganic Acid Content in Different Plant Organs and Tissues

The concentration of loganic acid varies significantly among different parts of a plant, reflecting the specific metabolic activity of each organ.

Research on Gentiana rigescens has shown that the roots have the highest accumulation of loganic acid, with concentrations ranging from approximately 1.13 mg/g to 5.24 mg/g. frontiersin.org In contrast, the stems, leaves, and flowers of the same plant contain lower amounts. frontiersin.org Similarly, in Gentiana lutea, loganic acid is the second most abundant iridoid in fresh roots, constituting about 17% of the total iridoids. dss.go.th

In the case of Cornus mas (cornelian cherry), the fruits are a primary source, with studies isolating up to 1.5 grams of pure loganic acid from 1 kilogram of fresh fruit. nih.gov Another study reported the loganic acid content in Cornus mas fruits to range from 81.5 to 461.1 mg/100 g of fresh weight. mdpi.com For edible honeysuckle berries (Lonicera caerulea), loganic acid is the dominant iridoid, accounting for 22% to 73% of the total quantified iridoids. nih.gov

The leaves of Dipsacus fullonum (wild teasel) have been found to contain more iridoids, including loganic acid, than the roots. mdpi.com In one analysis, loganic acid constituted 16% of the total iridoids in the roots, while in the leaves, it was present at a lower proportion (1-6%) compared to other iridoids like sylvestroside III. mdpi.com

Table 1: Quantitative Content of Loganic Acid in Various Plant Species and Tissues

| Plant Species | Family | Plant Organ/Tissue | Loganic Acid Content (mg/g or as specified) | Reference |

|---|---|---|---|---|

| Gentiana rigescens | Gentianaceae | Roots | 1.13 - 5.24 mg/g | frontiersin.org |

| Gentiana lutea | Gentianaceae | Fresh Roots | ~17% of total iridoids | dss.go.th |

| Cornus mas | Cornaceae | Fruits | 81.5 - 461.1 mg/100g (fresh weight) | mdpi.com |

| Cornus mas | Cornaceae | Fruits | 1.5 g per 1 kg (fresh fruit) | nih.gov |

| Lonicera caerulea | Caprifoliaceae | Berries | 22% - 73% of total iridoids | nih.gov |

| Dipsacus fullonum | Caprifoliaceae | Roots | 16% of total iridoids | mdpi.com |

| Dipsacus fullonum | Caprifoliaceae | Leaves | 1% - 6% of total iridoids | mdpi.com |

Variability in Loganic Acid Content Based on Geographic Origin, Growing Conditions, and Cultivation Practices

The concentration of loganic acid in plants is not static; it is influenced by a range of environmental and cultivation factors.

Studies on Gentiana rigescens collected from different geographic locations in China revealed significant variations in the content of its major iridoids, including loganic acid. frontiersin.org These differences suggest that environmental conditions, such as climate and soil composition, play a crucial role in the biosynthesis and accumulation of these secondary metabolites. frontiersin.org

The method of processing and drying plant material can also dramatically alter iridoid content. For instance, in Gentiana lutea roots, artificial drying preserved about 96.5% of the loganic acid content found in fresh roots. dss.go.th In contrast, natural, slower drying led to a more substantial, though not statistically significant, decrease of about 24.5%. dss.go.th This indicates that post-harvest handling is a critical factor in maintaining the chemical integrity of the plant material.

Co-occurrence and Metabolic Relationships with Related Iridoids

Loganic acid is a central molecule in the biosynthetic pathway of many other iridoids and is therefore frequently found alongside its metabolic relatives.

Loganin: Loganic acid is the direct precursor to loganin. The conversion is catalyzed by the enzyme loganic acid O-methyltransferase (LAMT), which methylates the carboxylic acid group of loganic acid. wikipedia.orguniprot.org Consequently, these two compounds often co-exist in plants like Cornus officinalis and Lonicera species. mdpi.comnii.ac.jp In Catharanthus roseus, this methylation is a committed step towards the synthesis of secologanin (B1681713). uniprot.org

Secologanin: Loganin is subsequently converted to secologanin by the enzyme secologanin synthase (SLS). wikipedia.org Secologanin is a key secoiridoid that serves as the monoterpene precursor for the vast class of monoterpenoid indole alkaloids (MIAs) found in families like Apocynaceae and Rubiaceae. nih.gov

Gentiopicroside and Sweroside: In the Gentianaceae family, loganic acid is part of a biosynthetic sequence leading to other major iridoids. Isotope labeling studies have shown a metabolic relationship where loganic acid is a precursor to sweroside, which can then be converted to other compounds like gentiopicroside and swertiamarin. researchgate.netnih.gov In Gentiana rigescens and Gentiana lutea, loganic acid is consistently found with gentiopicroside, sweroside, and swertiamarin, highlighting their interconnected metabolic pathways. dss.go.thfrontiersin.org

Advanced Analytical Methodologies for Loganic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of loganic acid analysis, enabling its separation from complex mixtures. The choice of technique depends on the research objective, whether it is quantification, purification, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the routine separation and quantification of loganic acid. The method typically utilizes a reversed-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase.

Detailed research findings show that C18 columns are predominantly used for the separation of loganic acid. researchgate.netingentaconnect.combjmu.edu.cn The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and acidified water, with additives like formic acid or phosphoric acid used to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. researchgate.netbjmu.edu.cn Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector, with wavelengths set between 230 nm and 250 nm for optimal absorbance. ingentaconnect.combjmu.edu.cn Method validation studies have demonstrated excellent linearity for loganic acid within specific concentration ranges, with correlation coefficients (r²) often exceeding 0.999. researchgate.netingentaconnect.com

Table 1: Examples of HPLC Parameters for Loganic Acid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Venusil MP C18 (250 x 4.6 mm, 5 µm) researchgate.net | Elite-ODS ingentaconnect.com | Zorbax SB-C18 (250 x 4.6 mm, 5 µm) bjmu.edu.cn |

| Mobile Phase | Acetonitrile and 0.1% H₃PO₄ in water researchgate.net | Acetonitrile and 0.3% acetic acid in water (10:90) ingentaconnect.com | Acetonitrile and 0.04% phosphoric acid in water bjmu.edu.cn |

| Elution Mode | Gradient researchgate.net | Isocratic ingentaconnect.com | Gradient bjmu.edu.cn |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min ingentaconnect.com | 1.0 mL/min bjmu.edu.cn |

| Detection λ | Not specified | 250 nm ingentaconnect.com | 230 nm bjmu.edu.cn |

| Column Temp. | 25°C researchgate.net | 35°C ingentaconnect.com | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly shorter analysis times. For loganic acid research, UPLC is particularly valuable for analyzing complex samples containing numerous closely related compounds or for high-throughput metabolomics studies. lcms.cz

The enhanced resolving power of UPLC allows for better separation of loganic acid from other isomers and structurally similar iridoids that might co-elute in an HPLC system. thegoodscentscompany.com The coupling of UPLC with mass spectrometry (UPLC-MS) is a powerful combination, leveraging the high-resolution separation of UPLC and the sensitive, specific detection of MS. lcms.czthegoodscentscompany.com This approach is frequently employed for the comprehensive chemical profiling of plant extracts containing loganic acid.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used primarily for the qualitative analysis and preliminary screening of loganic acid in plant extracts. aga-analytical.com.pl The method involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). aga-analytical.com.plcore.ac.uk

For separating organic acids like loganic acid on silica gel plates, polar solvent systems are often employed. The separated spots can be visualized under UV light (if the compound is fluorescent or on a plate containing a fluorescent indicator) or by spraying with various chemical reagents that react to produce colored spots. illinois.edu Reagents like bromocresol green can be used to visualize acidic compounds as spots of a different color against the background. core.ac.uk While TLC is not typically used for precise quantification, it serves as an excellent tool for quickly checking the presence of loganic acid and optimizing solvent systems for column chromatography.

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of loganic acid. doi.org As an iridoid glycoside, loganic acid is a large, polar, and non-volatile compound, which makes it unsuitable for direct injection into a GC system where analytes must be volatile and thermally stable. chromforum.org

For GC analysis to be feasible, loganic acid would require a chemical derivatization step to convert its polar hydroxyl and carboxylic acid groups into more volatile and thermally stable ether or ester forms. chromforum.org This additional sample preparation step increases complexity and can introduce variability. Given the widespread success and direct applicability of LC-based methods like HPLC and UPLC for analyzing polar compounds, these techniques are almost exclusively chosen over GC for loganic acid research. shimadzu.com

Spectroscopic Approaches for Identification and Structural Elucidation

While chromatography separates loganic acid, spectroscopy is essential for its definitive identification and structural confirmation. Mass spectrometry, in particular, provides invaluable data on molecular weight and fragmentation patterns.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of loganic acid. It offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. nih.gov For structural elucidation and unambiguous identification, Tandem Mass Spectrometry (MS/MS) is the gold standard. wikipedia.orgijcap.in

In a typical LC-MS/MS experiment, loganic acid is first separated by LC and then ionized, commonly using electrospray ionization (ESI). The first mass spectrometer (MS1) isolates the precursor ion corresponding to loganic acid (e.g., [M-H]⁻ at m/z 375.1 in negative ion mode). nih.gov This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). wikipedia.orgunt.edu The fragmentation pattern is a unique fingerprint that confirms the compound's identity. For instance, a validated LC-MS/MS method for loganic acid in rat plasma utilized the transition of the precursor ion at m/z 375.1 to a major product ion at m/z 213.2. nih.gov This level of specificity is crucial for pharmacokinetic studies and for differentiating loganic acid from other compounds with the same molecular weight. nih.govresearchgate.net

Table 2: Mass Spectrometry Data for Loganic Acid

| Parameter | Value | Ionization Mode |

|---|---|---|

| Molecular Formula | C₁₆H₂₄O₁₀ sigmaaldrich.com | N/A |

| Molecular Weight | 376.36 g/mol sigmaaldrich.com | N/A |

| Precursor Ion (m/z) | 375.1 nih.gov | Negative ESI |

| Major Product Ion (m/z) | 213.2 nih.gov | Negative ESI |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, J-resolved, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quality assessment of natural products like loganic acid. mdpi.commdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are routinely employed in the analysis of iridoid glycosides. mdpi.commdpi.com

¹H-NMR and ¹³C-NMR: These 1D NMR techniques are fundamental for identifying the carbon-hydrogen framework of loganic acid. The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environments, and their spin-spin coupling interactions with neighboring protons. The ¹³C-NMR spectrum provides information on the number and types of carbon atoms present, such as methyl, methylene, methine, and quaternary carbons. The chemical shifts (δ) in both spectra are indicative of the functional groups present in the molecule. For loganic acid, characteristic signals include those for the vinyl proton (H-3), the anomeric proton of the glucose unit (H-1'), and the methyl group (H-10). nih.govnih.gov

Detailed ¹H and ¹³C NMR data, typically recorded in deuterated methanol (B129727) (CD₃OD), are crucial for unambiguous identification.

Interactive Table: ¹H-NMR Data for Loganic Acid (Aglycone and Glucosyl Moiety) in CD₃OD

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 5.20 | d | 4.5 |

| 3 | 7.38 | s | |

| 5 | 3.01 | m | |

| 6 | 4.05 | m | |

| 7 | 1.85 | m | |

| 8 | 2.05 | m | |

| 9 | 2.15 | m | |

| 10 | 1.09 | d | 7.0 |

| Glucosyl Moiety | |||

| 1' | 4.65 | d | 7.8 |

| 2' | 3.20 | dd | 8.0, 9.0 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.28 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.67 | dd | 12.0, 5.5 |

Data compiled and adapted from similar iridoid glycoside structures reported in the literature. mdpi.comnih.govnih.gov

Interactive Table: ¹³C-NMR Data for Loganic Acid (Aglycone and Glucosyl Moiety) in CD₃OD

| Position | δC (ppm) |

| Aglycone | |

| 1 | 95.3 |

| 3 | 152.0 |

| 4 | 115.0 |

| 5 | 32.0 |

| 6 | 78.0 |

| 7 | 45.0 |

| 8 | 42.0 |

| 9 | 47.0 |

| 10 | 13.5 |

| 11 (COOH) | 170.0 |

| Glucosyl Moiety | |

| 1' | 100.5 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.7 |

| 5' | 78.1 |

| 6' | 62.9 |

Data compiled and adapted from similar iridoid glycoside structures reported in the literature. mdpi.comnih.govnih.gov

J-resolved Spectroscopy: This 2D NMR technique separates chemical shift information and spin-spin coupling constants onto two different frequency axes. For complex molecules like loganic acid with overlapping multiplets in the 1D ¹H spectrum, J-resolved spectroscopy can simplify the analysis by revealing the multiplicity of each signal in the second dimension, aiding in the accurate measurement of coupling constants.

2D NMR: Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum correlate coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the spin systems in the cyclopentane (B165970) ring and the glucose moiety of loganic acid. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is directly bonded to, providing a definitive map of one-bond C-H connectivities. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting different spin systems and for identifying the positions of quaternary carbons (which have no attached protons). For loganic acid, HMBC correlations would be key in establishing the link between the aglycone and the glucosyl unit (e.g., correlation from the anomeric proton H-1' to the C-1 carbon of the aglycone) and confirming the position of the carboxylic acid group. nih.gov

UV-Vis, Infrared (IR), and Raman Spectroscopy for Physicochemical Characterization

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are vital for characterizing the physicochemical properties of loganic acid.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of loganic acid is characterized by a strong and broad absorption band. This absorption is attributed to n→π* electronic transitions, primarily involving the lone pair electrons of the oxygen atoms in the hydroxyl groups being excited to π* antibonding orbitals of the double bond system within the cyclopentane-pyran rings. casss.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint based on the vibrations of chemical bonds. The IR and FT-Raman spectra of solid-phase loganic acid have been recorded in the 100–4000 cm⁻¹ range. casss.org Analysis of the vibrational spectra, supported by Density Functional Theory (DFT) calculations, has shown that loganic acid exists in a dimeric form in the solid state. This dimerization occurs through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. casss.org A key indicator of this is the stretching vibration of the carbonyl group (ν(C=O)), which appears around 1677-1682 cm⁻¹ in the experimental spectra, a significant shift from the calculated value for a monomeric form (1783 cm⁻¹). casss.org

Interactive Table: Key Vibrational Bands for Loganic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1682 (Raman) | ν(C=O) stretching in dimer |

| 1677 (IR) | ν(C=O) stretching in dimer |

| ~1640 (IR/Raman) | ν(C=C) stretching |

Source: Data from physicochemical characterization studies. casss.org

Luminescence Spectroscopy

Luminescence spectroscopy, which measures the light emitted by a substance after it absorbs light, provides further insight into the electronic structure of loganic acid. When excited at a wavelength of 330 nm, loganic acid exhibits an emission spectrum with a strong, broad band centered at 425 nm. casss.org This emission is also linked to the n→π* transition. The significant difference between the absorption and emission maxima, known as the Stokes shift, has been calculated to be approximately 20,915 cm⁻¹ for loganic acid. casss.org

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method like liquid chromatography with a spectroscopic detection method, are powerful tools for the analysis of loganic acid in complex matrices such as plant extracts and biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS is a highly sensitive and selective method for the detection and quantification of loganic acid. In this technique, HPLC separates the components of a mixture, which are then ionized and detected by a mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this purpose. Loganic acid can be detected in both positive and negative ion modes.

Positive Ion Mode: Forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 377.

Negative Ion Mode: Forms a deprotonated molecule [M-H]⁻ at an m/z of 375.

Tandem mass spectrometry (LC-MS/MS) provides structural information through fragmentation analysis. The precursor ion (e.g., [M-H]⁻) is selected and fragmented to produce characteristic product ions. A common fragmentation pathway for loganic acid involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). In a validated LC-MS/MS method for quantifying loganic acid in rat plasma, the multiple reaction monitoring (MRM) mode was used, monitoring the transition from the precursor ion at m/z 375.1 to a product ion at m/z 213.2 in negative ion scan mode.

Interactive Table: LC-MS/MS Fragmentation Data for Loganic Acid

| Ion Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Interpretation |

| Positive | 377 [M+H]⁺ | 215 | [M+H - Glucose]⁺ |

| Negative | 375 [M-H]⁻ | 213 | [M-H - Glucose]⁻ |

| Negative | 375.1 | 213.2 | MRM transition for quantification |

HPLC-NMR and HPLC-SPE-NMR

HPLC-NMR directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for the structural elucidation of unknown compounds in a mixture without the need for prior isolation.

HPLC-SPE-NMR is an advanced configuration where eluted peaks from the HPLC are first trapped onto a solid-phase extraction (SPE) cartridge. This step serves to concentrate the analyte and allows for the solvent to be switched from the HPLC mobile phase to a deuterated NMR solvent. The trapped analyte is then eluted from the SPE cartridge into the NMR flow cell for analysis. This technique offers several advantages, including the ability to accumulate material from multiple chromatographic runs to enable more time-intensive 2D NMR experiments and improved compatibility with various HPLC solvents.

UPLC-ESI-qTOF-MS/MS and HPLC-PDA

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-qTOF-MS/MS) is a high-resolution and high-sensitivity technique used for the comprehensive profiling of compounds in complex samples. UPLC provides faster separations with better resolution than conventional HPLC. The qTOF mass analyzer provides highly accurate mass measurements for both precursor and fragment ions, which facilitates the confident identification of known compounds and the determination of elemental compositions for unknown substances. This method has been successfully applied to identify iridoids, including loganic acid, in edible honeysuckle berries.

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is a robust and widely used method for the quantification of loganic acid. A PDA detector measures the absorbance of the eluent across a range of wavelengths simultaneously, generating a UV spectrum for each peak. This allows for peak purity assessment and compound identification by comparing the acquired UV spectrum with that of a reference standard. Loganic acid exhibits a characteristic UV absorption maximum around 234-245 nm, which is typically used for its detection and quantification in various plant materials.

LC-DAD-MS for Qualitative and Quantitative Analysis

Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (LC-DAD-MS) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals, including loganic acid, in complex matrices such as plant extracts. This hyphenated technique leverages the separation capabilities of liquid chromatography with the dual detection power of DAD for UV-Vis spectral information and MS for mass-based identification and structural elucidation.

For qualitative analysis, the mass spectrometer provides critical data. In studies using LC-MS/MS for the determination of loganic acid, detection is often performed in negative ion scan mode. The multiple reaction monitoring (MRM) mode is employed for its high sensitivity and selectivity, monitoring the transition of the precursor ion to specific product ions. For loganic acid, a common transition monitored is from the precursor ion [M-H]⁻ at m/z 375.1 to a product ion at m/z 213.2. This specific fragmentation pattern serves as a reliable identifier for loganic acid in a sample.

For quantitative analysis, both DAD and MS detectors can be utilized. The DAD detector measures the absorbance of the compound at a specific wavelength, while the MS detector measures the ion intensity. A High-Performance Liquid Chromatography (HPLC) method with DAD has been developed for the simultaneous quantification of loganic acid and other active components in medicinal plants like Dipsacus asper. Such methods are validated to ensure their reliability, with key performance characteristics evaluated. The combination of LC with a triple quadrupole mass spectrometer (LC-QQQ-MS) is particularly effective for accurate quantification due to its high sensitivity and reproducibility.

Below is a table summarizing typical validation parameters for the quantitative analysis of loganic acid using an HPLC-DAD method.

| Parameter | Loganic Acid |

| Linearity Range (mg/mL) | 151.00–3020.00 |

| Regression Equation | Y = 2817.5X + 11.214 |

| Correlation Coefficient (r²) | > 0.9991 |

| Recovery (%) | 99.03–102.38 |

| Relative Standard Deviation (RSD) for Recovery (%) | 1.89–4.05 |

This interactive table is based on data for the quantitative analysis of multiple compounds, with the specific data for Loganic Acid highlighted.

Application of Computational Methods for Spectroscopic Data Interpretation (e.g., Quantum Chemical DFT Approach for Spectra Simulation)

Computational methods, particularly the Quantum Chemical Density Functional Theory (DFT) approach, serve as powerful tools for the interpretation of experimental spectroscopic data of complex molecules like loganic acid. These methods allow for the simulation of molecular structures and vibrational spectra (such as Infrared and Raman), providing a theoretical framework that aids in the precise assignment of experimental spectral bands.

In a detailed study of loganic acid, its molecular structure was optimized at the DFT level using the B3LYP functional and the 6–311G(2d,2p) basis set. The results of these DFT calculations were then used to interpret and analyze experimental FTIR and FT-Raman spectra. The simulated spectra showed strong agreement with the experimental data, confirming the dimeric structure of loganic acid in the solid state, which is formed through intermolecular hydrogen bonds.

The comparison between calculated and experimental wavenumbers is a key aspect of this approach. While unscaled calculated wavenumbers showed a mean square deviation of about 25 cm⁻¹ from the experimental data, scaling the calculated values significantly improved the correlation, reducing the deviation to as low as 5 cm⁻¹ for the IR spectrum. This process allows for a confident assignment of observed vibrational bands to specific molecular motions, such as the C=O stretching vibrations, which are indicative of the compound's dimeric form. The application of these computational tools provides a new level of detail for the identification of loganic acid in natural materials.

The table below presents a comparison of selected experimental and DFT-calculated vibrational wavenumbers for loganic acid, illustrating the utility of this computational approach.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Raman (cm⁻¹) |

| ν(C=O) | 1677 | 1678 | 1682 | 1671 |

| ν(C=C) | 1641 | 1643 | 1648 | 1645 |

| δ(CH₂) | 1445 | 1446 | 1448 | 1447 |

| ν(C-O) | 1279 | 1282 | 1280 | 1282 |

| γ(CH) | 868 | 868 | 871 | 869 |

ν = stretching, δ = bending, γ = out-of-plane bending. Calculated values are for the dimeric form.

Quantitative and Fingerprint Analysis for Quality Control and Metabolite Profiling

Quantitative and fingerprint analyses are essential for the quality control of herbal medicines and for comprehensive metabolite profiling. These approaches ensure the consistency, efficacy, and authenticity of natural products where loganic acid is a key bioactive component.